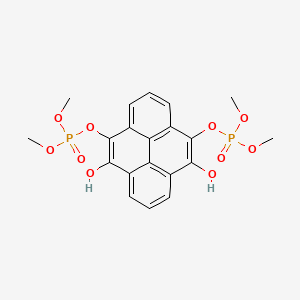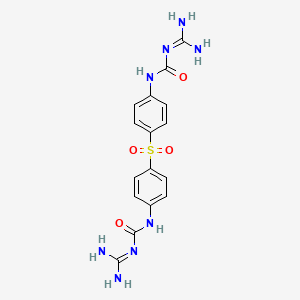
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by a cyclic structure containing phosphorus, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of phosphorus trichloride with a diol, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Reaction of Phosphorus Trichloride with Diol: This step forms a cyclic intermediate.
Introduction of Sulfur: Sulfur is introduced to the cyclic intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it to different phosphorus-containing compounds.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Scientific Research Applications
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-Methyl-1,3-dithiolane
- 1,3,2-Dioxaphosphorinane, 2,2’-oxybis [5,5-dimethyl-, 2,2’-disulfide
Uniqueness
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific cyclic structure containing both oxygen and sulfur atoms
Properties
CAS No. |
18882-27-4 |
|---|---|
Molecular Formula |
C4H9O2PS |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C4H9O2PS/c1-7(8)5-3-2-4-6-7/h2-4H2,1H3 |
InChI Key |
GGIKPUQRYWZMAI-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=S)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



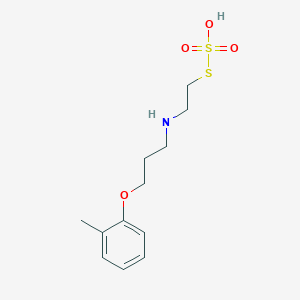

![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
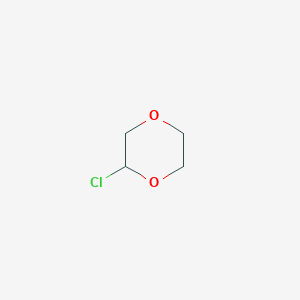
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

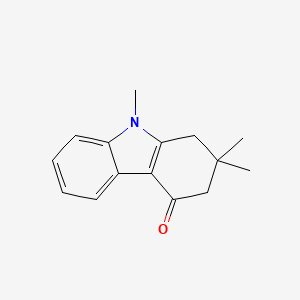
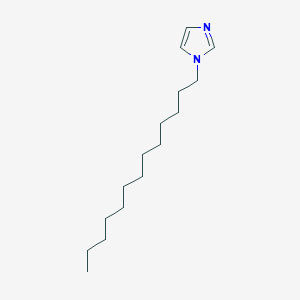
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
